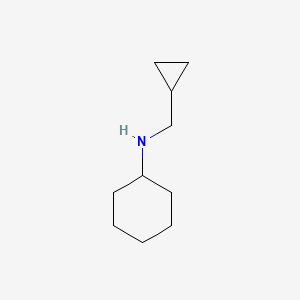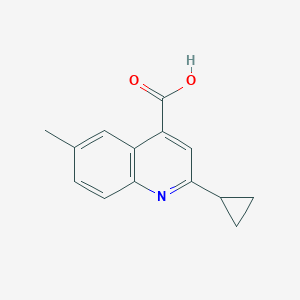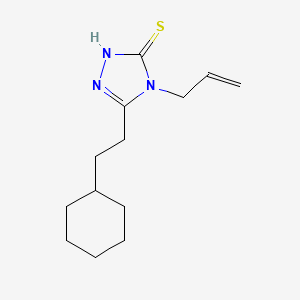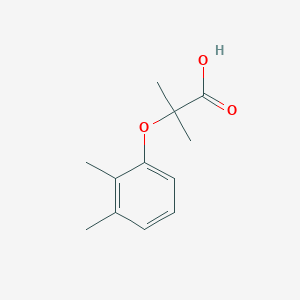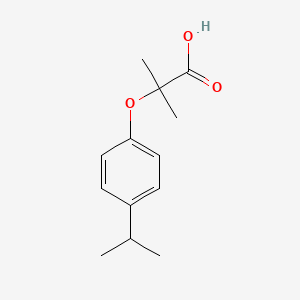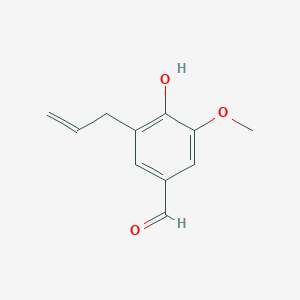![molecular formula C17H20BrNO2 B1270991 (4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine CAS No. 133344-77-1](/img/structure/B1270991.png)
(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine" is a chemical of interest in the field of drug discovery and pharmacological research. While the exact compound is not directly mentioned in the provided papers, several related compounds with similar structural features have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of brominated aromatic amines with various aldehydes or ketones. For instance, the synthesis of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine was achieved by reacting 5-bromopyridin-2-amine with 3,4-dimethoxybenzaldehyde . Similarly, the synthesis of other brominated benzylamine derivatives, as mentioned in the abstracts, typically involves condensation reactions and is characterized by spectral techniques . These methods could potentially be adapted for the synthesis of "(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine."
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using single crystal X-ray diffraction analysis, which reveals the 3D molecular structure and intermolecular interactions . For example, in the case of the compound mentioned in Abstract 1, molecules are linked via pairs of N—H⋯N hydrogen bonds, forming inversion dimers . Such structural analyses are crucial for understanding the stability and potential reactivity of the compound .
Chemical Reactions Analysis
The chemical reactivity of brominated benzylamine derivatives can be inferred from their interactions in the crystal structure. Hydrogen bonding is a common interaction, as seen with the N—H⋯N and N—H⋯S hydrogen bonds in the compounds from Abstracts 1 and 2, respectively . These interactions can influence the reactivity of the compounds in further chemical reactions, such as substitution or addition reactions that are typical for aromatic amines.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzylamine derivatives can be deduced from their synthesis and molecular structure. The presence of bromine suggests that these compounds are likely to be heavier and more polar than their non-brominated counterparts. The gas chromatographic separations indicate that the substituents on the aromatic ring can affect the volatility and separation behavior of these compounds . Additionally, the vapor phase infrared spectra provide information on the substitution pattern of the methoxy groups, which is essential for determining the physical properties of these compounds .
科学研究应用
Synthesis and Structural Analysis
(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine and its derivatives have been synthesized and structurally analyzed in various studies, emphasizing the structural requirements and modifications to influence the functional activity of these compounds. For instance, the synthesis of novel 4-thio-substituted derivatives of this compound has been explored to understand the structure–activity relationships, highlighting the importance of the 4-substituent in controlling functional activity (Trachsel, 2003).
Cytotoxic and Antimicrobial Properties
The cytotoxic activity of carboxamide derivatives of these compounds has been investigated, revealing potent cytotoxicity against various cell lines, including murine leukemia and human leukemia cells (Deady et al., 2003). Additionally, antimicrobial activities of novel derivatives have been studied, indicating potential applications in combating microbial infections (Kaneria et al., 2016).
Inhibition of Human Cytosolic Carbonic Anhydrase
The inhibitory effects of synthesized bromophenols, including derivatives of (4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine, on human cytosolic carbonic anhydrase II have been explored. These studies provide insights into the potential use of these compounds in treating various conditions like glaucoma, epilepsy, and osteoporosis, due to their carbonic anhydrase inhibitory capacities (Balaydın et al., 2012).
Protective Group in Carbohydrate Chemistry
The utility of the dimethoxyphenylbenzyl group, a derivative of this compound, as a protecting group for alcohols in carbohydrate chemistry has been investigated. This highlights its significance as an alternative protecting group due to its robustness and effectiveness (Rankin et al., 2013).
Molecular Docking and Antimicrobial Evaluation
Molecular docking studies and antimicrobial evaluations have been conducted on derivatives of this compound, demonstrating their potential in drug development and understanding the molecular interactions at the target sites (Spoorthy et al., 2021).
Encapsulation of Halides
The compound has been studied for its potential in encapsulating halides, providing insights into its applications in molecular recognition and the development of new materials for encapsulation purposes (Lakshminarayanan et al., 2007).
属性
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-20-16-8-5-13(11-17(16)21-2)9-10-19-12-14-3-6-15(18)7-4-14/h3-8,11,19H,9-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDBMSQADFKTKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364606 |
Source


|
| Record name | (4-BROMOBENZYL)[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine | |
CAS RN |
133344-77-1 |
Source


|
| Record name | (4-BROMOBENZYL)[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

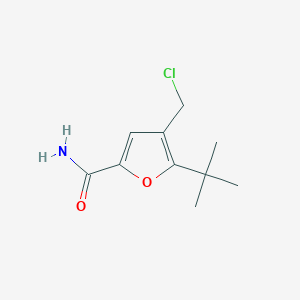
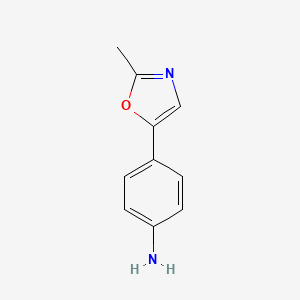
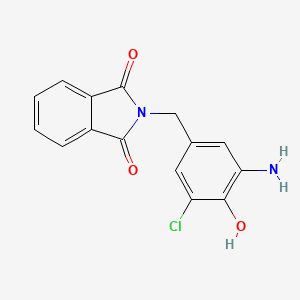
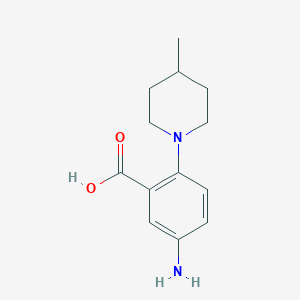
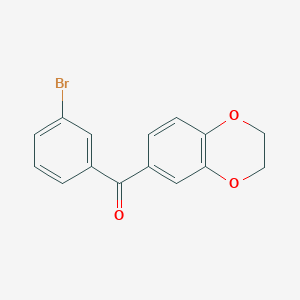
![2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B1270925.png)
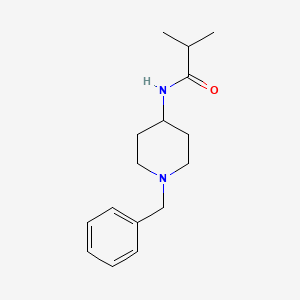
![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270932.png)
